ethyl 3-oxo(1,2-13C2)butanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 3-oxo(1,2-13C2)butanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i4+1,6+1 |
InChI Key |
XYIBRDXRRQCHLP-UHJUODCXSA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH2]C(=O)C |
Canonical SMILES |
CCOC(=O)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Oxo 1,2 13c2 Butanoate
Precursor Selection and Isotopic Carbon-13 Sources
The foundation of any isotopic labeling synthesis is the selection of appropriate precursors and a reliable source of the desired isotope. spirochem.com The cost and availability of ¹³C-enriched starting materials are significant considerations that often dictate the chosen synthetic route. spirochem.comnumberanalytics.com
Sourcing of ¹³C-Enriched Starting Materials
The synthesis of ethyl 3-oxo(1,2-¹³C₂)butanoate necessitates starting materials where the carbon-13 isotopes are already incorporated. Common precursors for building the carbon backbone of butanoates include smaller, commercially available ¹³C-labeled molecules. chemsrc.com For introducing the ¹³C label at the C1 and C2 positions, precursors like [1,2-¹³C₂]-acetic acid or its derivatives are logical starting points. universiteitleiden.nl Another key reagent is often a ¹³C-labeled acetyl or ethyl group donor.
The primary sources of carbon-13 for the chemical industry are highly enriched carbon dioxide (¹³CO₂) and other simple one or two-carbon molecules. x-chemrx.com These are then used by specialized manufacturers to produce a wider array of more complex labeled starting materials. The choice of precursor is often a balance between the efficiency of the synthetic route and the cost of the isotopically enriched material. spirochem.com
| Labeled Precursor Example | Potential Use in Synthesis |
| [1,2-¹³C₂]-Acetic acid | Provides the C1 and C2 carbon atoms. |
| [¹³C₂]-Ethanol | Can be used to form the ethyl ester portion. |
| [1,2-¹³C₂]-Acetyl chloride | A reactive precursor for introducing the labeled acetyl group. |
Strategies for Incorporating ¹³C at Specific Positions
Achieving site-specific labeling requires careful planning of the synthetic route. musechem.comnih.gov To ensure the ¹³C atoms are located exclusively at the C1 and C2 positions of the butanoate chain, the synthetic strategy must involve reactions that form the carbon-carbon bond between the labeled and unlabeled parts of the molecule in a controlled manner.
One common strategy is the use of organometallic reagents or enolate chemistry. For instance, the acylation of an appropriate substrate with a [1,2-¹³C₂]-acetyl derivative is a direct method to introduce the labeled segment. organic-chemistry.org The Claisen condensation reaction, a classic method for forming β-keto esters, can be adapted using a ¹³C₂-labeled acetate (B1210297) as one of the components.
Another approach involves building the molecule from smaller labeled fragments. For example, a Blaise reaction between a labeled acetonitrile (B52724) and the zinc derivative of an iodoacetate can be employed to construct the carbon backbone with isotopic labels at the desired positions. universiteitleiden.nl The choice of strategy depends on factors like reaction yield, selectivity, and the prevention of isotopic scrambling. numberanalytics.com
Dedicated Synthetic Routes for (1,2-¹³C₂) Labeling
The synthesis of a doubly labeled compound like ethyl 3-oxo(1,2-¹³C₂)butanoate requires a multi-step pathway designed to maintain the specific placement of the isotopes throughout the process. musechem.comx-chemrx.com
Multi-step Reaction Pathways for Isotopic Fidelity
A plausible synthetic route for ethyl 3-oxo(1,2-¹³C₂)butanoate could commence with a labeled two-carbon starting material, such as [1,2-¹³C₂]-acetic acid. This acid can be converted to a more reactive species like an acyl chloride or an ester. A common method for producing β-keto esters is the Claisen condensation of esters. In this case, two molecules of a ¹³C-labeled ethyl acetate could theoretically be condensed. However, to achieve specific labeling at only the C1 and C2 positions, a more controlled approach is necessary.
A more direct route might involve the acylation of the enolate of ethyl acetate with [1,2-¹³C₂]-acetyl chloride. This would directly form the carbon-carbon bond between the labeled acetyl group and the acetate moiety, leading to the desired product.
Alternatively, a synthesis could start from labeled precursors that are strategically combined. For example, a reaction sequence might involve:
Conversion of [1,2-¹³C₂]-acetic acid to [1,2-¹³C₂]-acetyl chloride.
Reaction of the acetyl chloride with a suitable malonic ester derivative, followed by hydrolysis and decarboxylation to yield a β-keto ester with the desired labeling pattern.
Challenges in Maintaining Positional Isotopic Integrity during Synthesis
A primary challenge in synthesizing isotopically labeled compounds is preventing isotopic scrambling, where the label moves to an unintended position within the molecule. numberanalytics.comnih.gov This can occur through various chemical processes, including rearrangements, symmetric intermediates, or competing reaction pathways.
For the synthesis of ethyl 3-oxo(1,2-¹³C₂)butanoate, the acidic α-protons of the β-keto ester could potentially lead to enolization and subsequent scrambling if not handled under carefully controlled conditions. The choice of base and reaction temperature is critical to minimize such unwanted side reactions.
Furthermore, purification of the final product from any isotopically scrambled byproducts can be challenging, as they may have very similar physical properties. Therefore, the synthetic route must be robust and highly selective to ensure the isotopic label remains at the desired C1 and C2 positions.
Isotopic Enrichment and Purity Assessment in Synthetic Products
After synthesis, it is crucial to verify the isotopic enrichment and purity of the final product. numberanalytics.com This is typically achieved using a combination of spectroscopic and spectrometric techniques.
Mass spectrometry (MS) is a primary tool for determining the level of isotopic incorporation. nih.govspringernature.com By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the increase in molecular weight confirms the presence of the ¹³C isotopes. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact position of the isotopic labels. acs.org ¹³C NMR will show signals only for the enriched carbon atoms, and the coupling patterns between adjacent ¹³C nuclei (¹³C-¹³C coupling) can definitively prove that the labels are at the C1 and C2 positions.
The combination of these analytical techniques provides a comprehensive assessment of the synthesized ethyl 3-oxo(1,2-¹³C₂)butanoate, ensuring its suitability for its intended applications in scientific research.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the mass increase due to ¹³C incorporation and determines the level of isotopic enrichment. nih.goviaea.org |
| ¹³C Nuclear Magnetic Resonance (NMR) | Determines the precise location of the ¹³C labels within the molecule and can be used to quantify enrichment at specific sites. acs.org |
| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical purity of the compound. |
Methods for Quantifying ¹³C Atom Percent Enrichment
The accurate determination of ¹³C atom percent enrichment is crucial for the validation of the synthesized compound and for its effective use in quantitative studies, such as metabolic flux analysis. A variety of analytical techniques, primarily centered around mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose.
Mass Spectrometry (MS) -based methods are highly sensitive and widely used for quantifying isotopic enrichment.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for determining isotopic enrichment, even at levels below 1%. mdpi.com By using selected ion monitoring (SIM), GC-MS can analyze mass isotopomer distributions, which must be corrected for the natural abundance of isotopes to accurately determine the enrichment from the tracer. mdpi.com For low-level enrichment, specific mathematical data processing can be applied to standard GC-single quadrupole MS data to enhance accuracy. mdpi.com
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): This is a highly precise method for determining ¹³C/¹²C ratios. It can accurately measure very low levels of ¹³C-enrichment, such as an Atom Percent Excess between 0.00241 and 0.00753. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a sensitive method for quantitation, requiring only nanogram amounts of a sample. asm.org The isotopic isomers can be quantified using multiple reaction monitoring (MRM) mode, and formulas can be constructed based on the signals from different isotopologues to calculate the amount of ¹³C above natural abundance. asm.org High-resolution mass spectrometry can further be used to discriminate between different isotopic compositions based on their mass defects, for example, distinguishing between [¹⁵N₃] and [¹⁵N, ¹³C₂] contributions in a molecule. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can accurately measure isotopic enrichment without sample destruction.
Direct ¹³C NMR: While powerful for determining the exact position of isotopic labels, ¹³C NMR suffers from low sensitivity and requires long acquisition times. nih.gov For rigorous quantitative analysis, factors like the longitudinal relaxation time (T1) and the Nuclear Overhauser Effect (NOE) must be accounted for. uc.pt
Indirect ¹H NMR: To overcome the sensitivity issues of direct ¹³C detection, ¹H NMR can be used to indirectly measure ¹³C enrichment. This approach relies on observing the J-splitting of a proton's signal caused by a directly attached ¹³C atom. nih.gov By comparing spectra acquired with and without ¹³C decoupling, the fractional enrichment can be calculated with much higher sensitivity and in significantly less time. nih.gov
Isotope-Edited Total Correlation Spectroscopy (ITOCSY): This specialized 2D NMR pulse sequence can filter ¹H-¹H NMR spectra into separate subspectra for molecules containing ¹²C and those containing ¹³C. This allows for direct comparison and quantification, providing a practical strategy for metabolic flux analysis and isotope dilution experiments. nih.gov
The following table summarizes these key analytical methods:
| Method | Principle | Key Advantages | Considerations | References |
| GC-MS | Separates compounds by GC and detects mass isotopomer distributions by MS. | Widely available, good for volatile compounds, can detect low enrichment. | Requires derivatization for non-volatile compounds; data needs correction for natural abundance. | mdpi.com |
| GC/C/IRMS | Separates compounds by GC, combusts them to CO₂, and measures the ¹³C/¹²C ratio of the gas. | High precision for low enrichment levels. | Destructive to the sample. | nih.gov |
| UHPLC-MS/MS | Separates compounds by HPLC and uses tandem MS for sensitive and specific detection of isotopologues. | High sensitivity (nanogram level), suitable for non-volatile compounds. | Requires development of specific MRM methods for the compound of interest. | asm.org |
| ¹H NMR (Indirect) | Measures the splitting of proton signals due to coupling with adjacent ¹³C nuclei. | High sensitivity, rapid acquisition time compared to ¹³C NMR, non-destructive. | Provides information only on carbons bonded to protons. | nih.gov |
| ¹³C NMR (Direct) | Directly detects the ¹³C nuclei in the molecule. | Determines the exact position of the label (positional isotopomer). | Low sensitivity, long acquisition times, requires larger sample amounts. | nih.govuc.pt |
| ITOCSY (NMR) | A 2D NMR technique that separates signals from ¹²C- and ¹³C-bound protons. | Provides quantitatively equivalent spectra for labeled and unlabeled molecules, non-destructive. | Requires specialized NMR expertise and equipment. | nih.gov |
Ensuring Chemical and Isotopic Purity of the Synthesized Compound
Achieving high chemical and isotopic purity is essential for the reliability of experiments using ethyl 3-oxo(1,2-¹³C₂)butanoate. Purity is a two-fold concept: chemical purity refers to the absence of other chemical entities, while isotopic purity (or enrichment) refers to the percentage of the compound that is correctly labeled with the stable isotopes at the desired positions. sigmaaldrich.comsigmaaldrich.com
Purification Techniques: Following synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and solvents. For compounds like ethyl acetoacetate (B1235776), fractional distillation under reduced pressure is a standard and effective method to separate the desired product from impurities with different boiling points, capable of achieving over 99% chemical purity. Column chromatography, often on silica (B1680970) gel, is another common technique used to isolate the target compound with high purity. almacgroup.com
Analytical Validation: A combination of spectroscopic and chromatographic methods is used to confirm both chemical and isotopic purity.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable tools. ¹H NMR can identify and quantify chemical impurities. Crucially, ¹³C NMR confirms the positions of the ¹³C labels within the molecule and can detect any isotopic scrambling that may have occurred during synthesis. The presence of strong signals at the expected chemical shifts for C-1 and C-2 and the absence of significant signals at other carbon positions would confirm the specific 1,2-¹³C₂ labeling pattern.
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the correct mass of the labeled compound, corresponding to the addition of two mass units compared to the unlabeled analogue. The isotopic distribution pattern in the mass spectrum is analyzed to confirm the level of enrichment. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess chemical purity by separating the compound from any non-volatile impurities. A single, sharp peak indicates a high degree of chemical purity. almacgroup.com Commercial suppliers of labeled ethyl acetoacetate isotopologues often provide a certificate of analysis specifying the chemical purity (e.g., 99% by CP) and the isotopic purity (e.g., 99 atom % ¹³C). sigmaaldrich.comsigmaaldrich.com
Scale-up Considerations for Academic and Industrial Research Applications
The transition of the synthesis of ethyl 3-oxo(1,2-¹³C₂)butanoate from a small laboratory benchtop scale to a larger production scale presents distinct challenges related to the intended application. moravek.comkewaunee.in
Academic Research Applications: For many academic purposes, such as in biochemistry for analyzing metabolic pathways or in medical diagnostics development, only small quantities (milligram to gram scale) of the labeled compound are typically required. nih.govtcichemicals.com The primary focus is on achieving very high purity and precise isotopic labeling for accurate analytical results in techniques like NMR spectroscopy or metabolic tracing studies. iaea.org In this context, synthetic routes that are complex or use expensive reagents may be acceptable if they provide the desired product with high fidelity.
Industrial Research Applications: Industrial applications, such as in pharmaceutical drug development for preclinical and clinical studies or in material science, often demand larger quantities of the labeled compound, potentially on the kilogram scale. nih.govtalmazan.md This shift in scale introduces several critical considerations:
Safety and Hazard Management: A reaction that is manageable on a lab scale may pose significant safety risks at an industrial scale. Factors like heat evolution, pressure buildup, and the handling of large volumes of hazardous materials must be rigorously managed. kewaunee.inlabmanager.com
Process Efficiency and Cost-Effectiveness: The cost of starting materials, reagents, and solvents becomes a major factor. The synthetic route must be optimized for yield, efficiency, and use of economically viable materials. moravek.com
Scalable Technologies: The equipment and procedures must be scalable. For instance, heat dissipation is much slower in large production vessels than in lab glassware, which can affect reaction times and product properties. labmanager.com Modern approaches like flow chemistry are increasingly integrated into stable isotope labeling synthesis to enhance safety, efficiency, and scalability, resulting in higher yields and purer products. adesisinc.com
Supply Chain and Raw Materials: Sourcing large quantities of the necessary ¹³C-enriched starting materials, such as a doubly-labeled acetonitrile or acetic acid derivative for a Blaise reaction synthesis mdpi.comwikipedia.orgorganic-chemistry.org, requires a robust and reliable supply chain. talmazan.md
Ultimately, scaling up is not a simple multiplication of quantities but a comprehensive process development exercise that balances purity, cost, safety, and scalability to meet the demands of the specific research application. labmanager.com
Advanced Spectroscopic and Analytical Characterization of Isotopic Enrichment
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon framework of organic molecules. In the context of isotopically labeled compounds, it provides definitive confirmation of the label's position.
One-Dimensional (1D) ¹³C NMR for Overall Enrichment
Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-oxobutanoate
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (-C H₃) | sp³ | ~14 |
| C2 (-C H₂-) | sp³ | ~30 |
| C3 (=C =O) | sp² | ~167 |
| C4 (-O-C H₂-) | sp³ | ~61 |
| C5 (-O-CH₂-C H₃) | sp³ | ~14 |
| C6 (Ester C =O) | sp² | ~171 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions. The table is based on general knowledge of ¹³C NMR spectroscopy.
For ethyl 3-oxo(1,2-¹³C₂)butanoate, the signals for C1 and C2 would show significantly greater intensity due to the isotopic labeling.
Two-Dimensional (2D) and Three-Dimensional (3D) NMR Techniques for Isotopomer Distribution
Heteronuclear Single Quantum Coherence (HSQC) : This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. For ethyl 3-oxo(1,2-¹³C₂)butanoate, HSQC would show strong correlations for the protons on C2 with the ¹³C-labeled C2, and the protons on the methyl group (C1) with the ¹³C-labeled C1. This confirms the location of the labels on these specific carbons.
Heteronuclear Multiple-Bond Correlation (HMBC) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It can be used to further confirm the connectivity and the positions of the ¹³C labels by observing correlations between, for instance, the protons on C2 and the labeled C1 and the carbonyl carbon C3.
HCCH-TOCSY : This experiment is particularly powerful for demonstrating adjacent ¹³C labeling. It shows correlations between all protons within a coupled spin system that involves a ¹³C-¹³C bond, providing direct evidence of the 1,2-¹³C₂ labeling pattern. nih.gov
Quantitative NMR for Isotopic Abundance Measurements
Quantitative ¹³C NMR (qNMR) can be employed to accurately measure the isotopic abundance at specific sites. capes.gov.br By acquiring the spectrum under conditions that ensure a linear response of signal intensity to the number of nuclei (e.g., using long relaxation delays and a gated decoupler), the precise percentage of ¹³C at the C1 and C2 positions can be determined. This is vital for applications where the exact degree of labeling is a critical parameter.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Integrity Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for verifying the isotopic integrity and determining the mass of a molecule with high accuracy. slu.se This is essential for confirming the successful incorporation of the ¹³C labels in ethyl 3-oxo(1,2-¹³C₂)butanoate.
Detection of Mass Isotopomer Distributions (MIDs)
HRMS analysis of ethyl 3-oxo(1,2-¹³C₂)butanoate will reveal its mass isotopomer distribution (MID). nih.gov The unlabeled compound has a specific monoisotopic mass. The M+2 isotopologue, corresponding to the incorporation of two ¹³C atoms, will be the most abundant species in a highly enriched sample. The high resolution of the instrument allows for the separation of the M+2 peak from other potential isobaric interferences, confirming the isotopic enrichment. thermofisher.com The relative intensities of the M, M+1, and M+2 peaks provide a quantitative measure of the isotopic purity of the compound. pnas.org
Table 2: Theoretical Mass Isotopomer Distribution for Ethyl 3-oxo(1,2-¹³C₂)butanoate
| Isotopologue | Description | Theoretical m/z | Expected Relative Abundance |
|---|---|---|---|
| M | Unlabeled | 130.06299 | Low |
| M+1 | Single ¹³C | 131.06635 | Low |
| M+2 | Doubly ¹³C labeled | 132.06970 | High |
Note: The expected relative abundance assumes high isotopic enrichment of the labeled compound.
Tandem Mass Spectrometry (MS/MS) for Positional Isotope Information
Tandem mass spectrometry (MS/MS) provides further confirmation of the isotopic label positions by analyzing the fragmentation patterns of the parent ion. nih.gov The parent ion of ethyl 3-oxo(1,2-¹³C₂)butanoate is selected and then fragmented. The masses of the resulting fragment ions can reveal which parts of the molecule contain the ¹³C labels. For example, fragmentation that cleaves the bond between C2 and C3 would result in fragment ions whose masses indicate whether the ¹³C atoms are located in the acetyl group (C1 and C2) or the ethyl ester portion of the molecule. This positional information from MS/MS complements the data obtained from NMR spectroscopy, providing a comprehensive characterization of the isotopically labeled compound. nih.govnih.gov
Correction for Natural Isotope Abundances in MS Data
When analyzing ¹³C-labeled compounds like ethyl 3-oxo(1,2-¹³C₂)butanoate by mass spectrometry (MS), it is imperative to correct for the natural abundance of stable isotopes. nih.gov Naturally occurring heavy isotopes, such as ¹³C, ²H, and ¹⁵N, contribute to the measured mass isotopomer distributions (MIDs), potentially confounding the interpretation of labeling patterns from an introduced tracer. nih.govbioconductor.org Failure to account for these natural isotopes can lead to the misinterpretation of qualitative tracing experiments and distorted ratios of a metabolite's different isotopologues in quantitative studies. bioconductor.org
The correction process involves mathematically deconvoluting the contributions of natural isotopes from the observed mass spectra to reveal the true enrichment from the isotopic label. nih.gov This is particularly important for distinguishing between isotopes introduced experimentally and those naturally present. nih.gov Several algorithms and software tools have been developed to perform this correction, taking into account the chemical formula of the analyte and the natural abundance of all its constituent elements. chemrxiv.orgbiorxiv.org
These correction methods must consider the "skewing" effect, where the relative natural abundance distribution differs for each mass isotopomer. nih.govresearchgate.net Modern software, such as AccuCor and IsoCorrectoR, can handle data from high-resolution mass spectrometers and even complex scenarios involving multiple isotopic tracers. bioconductor.orgchemrxiv.orgr-project.orgbioconductor.org The accuracy of the correction is also dependent on the mass resolution of the instrument; high-resolution instruments may resolve some natural isotopologues from the tracer isotopologues, necessitating a resolution-dependent correction algorithm. chemrxiv.org
The general workflow for a ¹³C labeling experiment involves:
Growing cells in media with a ¹³C labeled substrate.
Analyzing samples via mass spectrometry.
Processing spectral data to produce mass isotopomer distributions.
Correcting the observed MIDs for natural isotope abundance to generate corrected MIDs for further quantitative analysis. nih.gov
A simplified representation of the correction calculation can be described by the relationship between the measured mass fractions and the true isotope labeling pattern, mediated by a correction matrix. This matrix accounts for the probabilities of different labeled fractions contributing to a measured mass due to natural isotope abundance and any isotopic impurity in the tracer. chemrxiv.org
Chromatographic Techniques Coupled with Isotopic Detection
The coupling of chromatographic separation techniques with isotopic detection methods provides a powerful platform for the analysis of isotopically labeled compounds in complex mixtures. nih.gov This approach allows for the separation of individual compounds before their isotopic composition is determined, which is essential for accurate metabolite identification and quantification in metabolomics and natural product studies. nih.gov
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a highly precise technique for compound-specific isotope analysis (CSIA). thermofisher.com In GC-IRMS, compounds eluting from the GC column are combusted at high temperatures (around 1000°C) to convert them into simple gases like CO₂. thermofisher.comucalgary.ca This CO₂ is then introduced into the isotope ratio mass spectrometer to determine the ¹³C/¹²C ratio with very high precision. thermofisher.comucalgary.ca
This technique is particularly valuable for determining the isotopic signature of individual compounds within a mixture, which can reveal their origin and history. thermofisher.com GC-IRMS offers exceptional precision, even at very low isotopic enrichments, making it suitable for studies using tracer amounts of labeled compounds. metsol.comresearchgate.net The high sensitivity of GC-IRMS allows for the use of smaller quantities of expensive labeled tracers. metsol.com
For the analysis of β-keto esters like ethyl 3-oxo(1,2-¹³C₂)butanoate, derivatization may be necessary to improve their volatility and chromatographic behavior. ucdavis.edu For instance, amino acids are often derivatized to N-acetyl methyl esters (NACME) before GC-IRMS analysis. ucdavis.edu
Table 1: Comparison of GC-IRMS and Conventional GC-MS for Isotope Analysis
| Feature | Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Conventional Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a specific compound after combustion to a simple gas (e.g., CO₂). thermofisher.comucalgary.ca | Measures the mass-to-charge ratio of the intact molecule and its fragments. |
| Precision | Very high precision for isotope ratios, often in the per mil (‰) range. thermofisher.commetsol.com | Lower precision for isotope ratios. |
| Sensitivity | Highly sensitive for detecting small variations in isotopic abundance. researchgate.net | Generally less sensitive to small isotopic changes. |
| Application | Authenticity control, origin determination, and metabolic flux analysis at low enrichment levels. researchgate.net | Structural elucidation, quantification, and metabolic flux analysis at higher enrichment levels. thermofisher.com |
| Sample Prep | May require derivatization to ensure volatility and good chromatographic separation. ucdavis.edu | Often requires derivatization for polar or non-volatile compounds. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing non-volatile and thermally labile compounds, making it highly suitable for metabolomics research. nih.govresearchgate.net When applied to isotopic analysis, LC-MS allows for the separation of metabolites from complex biological extracts before their mass isotopomer distributions are measured. nih.govspringernature.com
For ¹³C isotopic analysis, LC can be coupled to either an isotope ratio mass spectrometer (LC-IRMS) or a standard mass spectrometer (LC-MS). researchgate.net LC-IRMS has the advantage of not requiring derivatization, but it is challenging because the analysis must be performed without organic eluents that would interfere with the ¹³C/¹²C analysis. researchgate.netacs.org In LC-IRMS, the eluent from the LC column passes through an interface where the organic compounds are oxidized to CO₂, which is then analyzed by the IRMS. oiv.intoiv.int
Standard LC-MS and tandem MS (LC-MS/MS) are widely used to track the incorporation of stable isotopes like ¹³C into metabolites. springernature.comfrontiersin.org High-resolution mass spectrometry is particularly beneficial as it can help to distinguish between isotopologues. nih.gov Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize specific ¹³C labeling strategies (e.g., 5% and 95% ¹³C) to differentiate biological signals from background noise and to determine the number of carbon atoms in a metabolite, which aids in formula determination. nih.gov
Table 2: Comparison of Chromatographic Techniques for ¹³C-Labeled Compound Analysis
| Technique | Analytes | Sample Preparation | Detection Principle | Key Advantages |
| GC-IRMS | Volatile or semi-volatile compounds. ucalgary.ca | Often requires derivatization. ucdavis.edu | Combustion to CO₂, followed by isotope ratio measurement. ucalgary.ca | High precision for isotope ratios, excellent for low enrichment. metsol.comresearchgate.net |
| LC-IRMS | Non-volatile, polar compounds. researchgate.net | Direct analysis without derivatization. acs.org | Oxidation to CO₂ in a liquid interface. oiv.int | Direct analysis of polar compounds. acs.org |
| LC-MS | Wide range of non-volatile compounds. nih.gov | Minimal, often dilution and filtration. | Mass analysis of intact or fragmented ions. springernature.com | High throughput, suitable for complex mixtures, provides structural info. nih.gov |
Development of Novel Analytical Methodologies for ¹³C-Labeled β-Keto Esters
The unique chemical properties of β-keto esters, including their tautomeric nature, present specific challenges and opportunities for the development of novel analytical methods. Research in this area aims to enhance the specificity, sensitivity, and scope of analysis for compounds like ethyl 3-oxo(1,2-¹³C₂)butanoate.
The synthesis of novel β-keto esters is an active area of research, often driven by the need for new precursors in synthetic chemistry, for example, in the production of pyrazolones. nih.gov The development of more efficient synthetic routes can also facilitate the creation of new isotopically labeled standards. nih.gov
For the analysis of carbonyl-containing metabolites, including β-keto esters, chemical isotope labeling (CIL) coupled with LC-MS has emerged as a high-performance method. acs.org This approach involves derivatizing the carbonyl group with a reagent that exists in both light (¹²C) and heavy (¹³C) isotopic forms. By mixing a sample labeled with the ¹²C-reagent with a control or pooled sample labeled with the ¹³C-reagent, precise relative quantification can be achieved. acs.orgacs.org This strategy improves detection sensitivity and accuracy for low-abundance species like steroids and sugars. acs.org
Furthermore, advances in tandem mass spectrometry (MS/MS) provide more detailed structural information, which is crucial for metabolic flux analysis. frontiersin.org The fragmentation patterns of labeled compounds in MS/MS can reveal the positional incorporation of isotopes, offering deeper insights into metabolic pathways. frontiersin.org Developing methods that can accurately simulate and correct tandem MS data for natural isotope abundances is an ongoing area of research. frontiersin.org For instance, a protocol for synthesizing a ¹³C-labeled internal standard for acetoacetate (B1235776), a ketone body structurally related to ethyl 3-oxobutanoate, has been developed for accurate quantification by UHPLC-MS/MS. nih.gov
The development of these novel methodologies is critical for expanding the application of ¹³C-labeled β-keto esters in complex biological systems, enabling more precise and comprehensive analysis of metabolic networks.
Application in Mechanistic Elucidation of Organic Reactions
Tracing Carbon Flow in Reaction Pathways via ¹³C Tracer Experiments
Isotopic labeling with ¹³C is a definitive method for mapping the journey of carbon atoms from reactants to products. The distinct signals of ¹³C in Nuclear Magnetic Resonance (NMR) spectroscopy allow for the unambiguous assignment of carbon positions in the final molecular structure, providing clear evidence for proposed reaction mechanisms. organicchemistrydata.org
The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, involves the reaction of two ester molecules to form a β-keto ester. sciencemadness.org The use of ethyl 3-oxo(1,2-¹³C₂)butanoate would be instrumental in confirming the established mechanism. In a self-condensation reaction, the ¹³C labels would be distributed in a predictable pattern in the resulting ethyl acetoacetate (B1235776) product. Specifically, one molecule of the labeled ester acts as the nucleophile (after deprotonation at the α-carbon), and the other acts as the electrophile. The nucleophilic attack occurs at the carbonyl carbon of the second ester molecule.
By analyzing the ¹³C NMR spectrum of the product, the location of the labels would confirm this sequence of events. For instance, if the labeled ester enolate attacks an unlabeled ester, the resulting β-keto ester would have the ¹³C labels at specific positions in the newly formed carbon backbone, providing direct evidence of the bond-forming step.
Table 1: Predicted ¹³C Labeling Pattern in Claisen Condensation Product
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product: Ethyl Acetoacetate | Predicted ¹³C Position in Product |
| Ethyl 3-oxo(1,2-¹³C₂)butanoate Enolate | Ethyl Acetate (B1210297) (unlabeled) | Ethyl 3-oxobutanoate | C2 and C3 |
| Ethyl Acetate Enolate (unlabeled) | Ethyl 3-oxo(1,2-¹³C₂)butanoate | Ethyl 3-oxobutanoate | C4 and C=O of the keto group |
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org Ethyl acetoacetate is a common active methylene compound used in this reaction. wikipedia.org Employing ethyl 3-oxo(1,2-¹³C₂)butanoate allows for the precise tracking of the carbon atoms from the active methylene component.
The mechanism involves the deprotonation of the α-carbon of the ester to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. organic-chemistry.orgresearchgate.net This is followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com By using ethyl 3-oxo(1,2-¹³C₂)butanoate, the ¹³C labels would be incorporated into the final unsaturated product. The position of these labels, as determined by ¹³C NMR, would confirm that the α-carbon and the adjacent carbonyl carbon of the original ester have become part of the new carbon-carbon double bond and the adjacent carbon in the product, respectively. This provides clear evidence for the proposed nucleophilic addition-elimination pathway.
The alkylation and acylation of β-keto esters like ethyl acetoacetate are crucial reactions for forming new carbon-carbon bonds. fiveable.me These reactions typically proceed via the formation of an enolate, which then acts as a nucleophile. fiveable.me Using ethyl 3-oxo(1,2-¹³C₂)butanoate as the starting material allows for a detailed investigation of these mechanisms.
In an alkylation reaction, the enolate of ethyl 3-oxo(1,2-¹³C₂)butanoate attacks an alkyl halide. The ¹³C labels would be found in the resulting α-alkylated β-keto ester. Their positions, confirmed by ¹³C NMR, would demonstrate that the original C-1 and C-2 of the butanoate chain have remained intact and that the new alkyl group is attached to the α-carbon (C-2). This helps to confirm the Sₙ2 nature of the reaction. fiveable.meresearchgate.net Similarly, in an acylation reaction, the labeled enolate would attack an acyl halide or anhydride, and the position of the ¹³C labels in the product would elucidate the flow of the carbon skeleton during the formation of the new C-C bond.
Isotopic Effects on Reaction Kinetics and Stereochemistry
The substitution of an atom with its heavier isotope can lead to small but measurable changes in reaction rates and, in some cases, the stereochemical course of a reaction. These phenomena, known as kinetic isotope effects (KIEs) and isotopic effects on stereochemistry, provide subtle yet powerful insights into the transition states of reactions. core.ac.uk
The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (k_light / k_heavy). wikipedia.org For carbon, the ¹²C/¹³C KIE is typically small, around 1.02 to 1.05 for a primary KIE, where the bond to the isotopic atom is broken in the rate-determining step. core.ac.uk
In reactions involving ethyl 3-oxo(1,2-¹³C₂)butanoate, a primary ¹³C KIE would be expected if the C1-C2 or C2-C3 bond is cleaved in the rate-limiting step. While less common for the reactions discussed, certain decarboxylation reactions of derivatives of ethyl acetoacetate would exhibit a primary ¹³C KIE. nih.gov More commonly, secondary ¹³C KIEs are observed. These arise when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization or bonding environment changes during the rate-determining step. researchgate.net For instance, in the enolate formation step of the reactions discussed above, a change in hybridization of C-2 from sp³ to sp² occurs. This change in bonding can lead to a small secondary ¹³C KIE, providing information about the structure of the transition state. princeton.edu The precise measurement of these small KIEs can be challenging but offers valuable mechanistic data. harvard.edu
Table 2: Expected ¹³C Kinetic Isotope Effects in Reactions of Ethyl 3-oxo(1,2-¹³C₂)butanoate
| Reaction Type | Labeled Position | Expected KIE Type | Predicted Magnitude | Mechanistic Insight |
| Decarboxylation (of derivative) | C-1 (carboxyl carbon) | Primary | > 1.02 | C-C bond breaking in rate-determining step. |
| Enolate Formation | C-2 (α-carbon) | Secondary | ~1.01 - 1.03 | Change in hybridization at C-2 in the transition state. |
| Aldol-type addition | C-2 | Secondary | ~1.01 - 1.03 | Rehybridization of C-2 from sp² (enolate) to sp³ in the transition state. |
While the effect is generally very small, isotopic substitution can, in principle, influence the stereochemical outcome of a reaction. tus.ac.jp This can occur if the isotopic substitution affects the relative energies of diastereomeric transition states. For reactions involving ethyl 3-oxo(1,2-¹³C₂)butanoate that create a new stereocenter, it is conceivable that the presence of the heavier ¹³C isotopes could lead to a slight preference for one stereoisomer over another.
For example, in an asymmetric alkylation of the enolate of ethyl 3-oxo(1,2-¹³C₂)butanoate using a chiral catalyst, the ¹³C atoms could subtly influence the non-covalent interactions within the diastereomeric transition states, potentially leading to a measurable change in the enantiomeric excess (ee) of the product. rsc.org However, such effects are typically very small and difficult to detect. Significant research in asymmetric autocatalysis has shown that very small chiral influences, including those from isotopic substitution, can be amplified to produce high enantiomeric excess, highlighting the potential for isotopes to play a role in stereochemistry. tus.ac.jp The study of these subtle effects requires highly sensitive analytical techniques and carefully designed experiments. researchgate.net
Degradation Studies and Product Isotope Distribution Analysis
When a molecule like ethyl 3-oxo(1,2-¹³C₂)butanoate is subjected to degradation, either through chemical means or via ionization in a mass spectrometer, the resulting fragments retain a "memory" of the isotopic label. Analyzing the mass-to-charge ratio (m/z) of these fragments allows researchers to determine which parts of the original molecule they correspond to, thereby reconstructing the degradation pathway.
Electron ionization mass spectrometry (EI-MS) is a fundamental technique for structural elucidation that involves bombarding a molecule with high-energy electrons to produce a molecular ion and various charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. For ethyl acetoacetate, common fragmentation pathways include α-cleavage and McLafferty rearrangements. stackexchange.com The use of ethyl 3-oxo(1,2-¹³C₂)butanoate allows for unambiguous confirmation of these pathways.
In a typical EI-MS experiment, the changes in the mass of specific fragment ions from the labeled compound compared to the unlabeled compound directly indicate the course of the reaction and illustrate the fragmentation pathways. acs.org For instance, cleavage of the C2-C3 bond would result in different labeled fragments. The presence of the ¹³C₂ label at positions C1 and C2 would lead to predictable shifts in the m/z values of fragments containing these atoms.
A comparison of major fragments for unlabeled and labeled ethyl acetoacetate is shown below:
| Fragment Structure | Unlabeled m/z | Labeled m/z (ethyl 3-oxo(1,2-¹³C₂)butanoate) | Interpretation |
| [CH₃CO]⁺ | 43 | 43 | Unlabeled acetyl cation. Confirms the label is not on C3 or C4. |
| [CH₂COOC₂H₅]⁺ | 87 | 89 | Fragment contains both labeled carbons (C1 and C2). |
| [M - C₂H₅O]⁺ | 85 | 87 | Loss of the ethoxy group. The fragment contains both labeled carbons. |
| [M - CH₃]⁺ | 115 | 117 | Loss of the terminal methyl group. The fragment contains both labeled carbons. |
This table is based on established fragmentation principles of esters and ketones. The m/z values represent the nominal mass of the most abundant isotope of the fragment.
By observing these mass shifts, researchers can definitively confirm the location of the isotopic labels and validate proposed fragmentation mechanisms. This technique is crucial for determining the labeling pattern in metabolic products or the results of complex chemical reactions. nih.gov
Isotopic labeling is essential for tracking the movement of atoms in reactions where the product has the same chemical constitution as the reactant (a degenerate rearrangement) or where the skeletal structure changes in a non-obvious way. While specific studies detailing rearrangements of ethyl 3-oxo(1,2-¹³C₂)butanoate are not prevalent, the principle can be powerfully illustrated by the study of a closely related compound, ethyl 2-hydroxy-2-methyl-3-oxobutanoate (a-acetolactate), using ¹³C labeling. psu.edu
In a seminal study, the base-catalyzed rearrangement of a-acetolactate was investigated to determine whether a methyl group or a carboxylate group migrated. psu.eduresearchgate.net Researchers synthesized [1,3-¹³C₂]-a-acetolactate and followed the rearrangement using ¹³C NMR spectroscopy. psu.edu The analysis proved that the reaction proceeds through the migration of the carboxylate ion, not the methyl group, a novel finding for this type of tertiary ketol rearrangement. psu.eduresearchgate.net This methodology, which relies on the distinct signature of the ¹³C label, is directly applicable to tracing the C1 and C2 carbons of ethyl 3-oxo(1,2-¹³C₂)butanoate through reactions like the Carroll or Claisen rearrangements, providing definitive evidence of the reaction pathway. wikipedia.orgquora.com
Investigation of Tautomerism and Enolization using Isotopic Labels
Ethyl acetoacetate is a classic example of a compound that exhibits keto-enol tautomerism, existing as an equilibrium mixture of the keto form (ethyl 3-oxobutanoate) and the enol form (ethyl 3-hydroxybut-2-enoate). wikipedia.org Isotopic labeling provides a precise method to study the dynamics and equilibrium of this interconversion. libretexts.orgthermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal, non-destructive technique for studying tautomeric equilibria because the keto and enol forms interconvert slowly on the NMR timescale, allowing for distinct signals for each tautomer to be observed. thermofisher.comasu.edu ¹³C NMR is particularly powerful as the chemical shifts of carbon atoms are highly sensitive to their bonding environment.
The equilibrium between the keto and enol forms can be quantified by integrating the areas of their respective resonance peaks. cdnsciencepub.com Using ethyl 3-oxo(1,2-¹³C₂)butanoate, where C1 and C2 are ¹³C-labeled, allows for direct and highly sensitive measurement of these specific carbons without the background noise of natural abundance ¹³C signals. This enhances the accuracy of determining the equilibrium constant (Keq). medchemexpress.com
The chemical shifts for the carbons in the keto and enol forms of ethyl acetoacetate show significant differences, as detailed in the table below.
| Carbon Atom | Keto Form δ (ppm) | Enol Form δ (ppm) |
| C1 (Carbonyl Ester) | ~171 | ~173 |
| C2 (Methylene/Vinylic) | ~50 | ~90 |
| C3 (Carbonyl Ketone) | ~201 | ~178 |
| C4 (Methyl) | ~30 | ~20 |
Note: Chemical shifts are approximate and can vary with solvent and temperature. The ¹³C-labeling in ethyl 3-oxo(1,2-¹³C₂)butanoate would make the signals for C1 and C2 the primary focus of analysis.
The significant downfield shift of C2 from ~50 ppm in the keto form to ~90 ppm in the enol form is particularly indicative of the change from an sp³-hybridized carbon to an sp²-hybridized vinylic carbon. By monitoring the signals of the labeled C1 and C2 atoms, one can precisely quantify the percentage of each tautomer under various conditions (e.g., solvent, temperature). cdnsciencepub.comcolostate.edu
The kinetics of keto-enol interconversion can be investigated by studying deuterium (B1214612) exchange at the α-carbon (C2). acs.org When ethyl acetoacetate is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD), the α-methylene protons slowly exchange with deuterium. colostate.edu This process can be monitored over time by ¹H NMR to determine the rate of enolization. acs.orgcolostate.edu
This exchange introduces a kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. This effect can alter the rate of tautomerization. Mechanistically, the exchange proceeds via the enol or enolate intermediate. colostate.edu Studies have shown that for β-dicarbonyl compounds, the presence of deuterium can influence the stability of the hydrogen bond in the enol form. pnas.org For instance, a weaker chelating hydrogen bond for the deuterated enol could shift the equilibrium. emerginginvestigators.org
By combining ¹³C labeling with deuterium exchange studies, one could simultaneously monitor changes in the carbon skeleton and the kinetics of proton/deuteron transfer. The ¹³C label in ethyl 3-oxo(1,2-¹³C₂)butanoate would serve as a stable observational anchor, while the deuterium exchange at C2 would reveal the dynamics of the tautomeric process.
Utilization in Biochemical and Metabolic Pathway Elucidation
Tracing Carbon Flow in Central Metabolism
The central role of acetyl-CoA makes ethyl 3-oxo(1,2-¹³C₂)butanoate an invaluable tool for studying the interconnected pathways of central metabolism. By introducing a labeled pool of acetyl-CoA, scientists can monitor the incorporation and transformation of these carbon atoms through the core metabolic machinery of the cell.
While acetyl-CoA does not contribute to the net synthesis of glucose in mammals because the pyruvate dehydrogenase complex reaction is irreversible, the ¹³C labels from [1,2-¹³C₂]acetyl-CoA can still be used to probe gluconeogenic activity. The labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle, labeling cycle intermediates. These intermediates, such as oxaloacetate, can then exit the mitochondria and serve as precursors for gluconeogenesis via the phosphoenolpyruvate carboxykinase (PEPCK) reaction. nih.govnih.gov
By measuring the ¹³C enrichment in glucose, it is possible to quantify the contribution of carbons that have traversed the TCA cycle to de novo glucose synthesis. nih.gov This method is particularly useful for distinguishing between gluconeogenesis from precursors like lactate (B86563) and alanine (which enter via pyruvate) and those that form acetyl-CoA first. The specific patterns of ¹³C in the glucose molecule can reveal the relative activities of different anaplerotic and gluconeogenic pathways. nih.gov
The most direct application of ethyl 3-oxo(1,2-¹³C₂)butanoate is in the study of the TCA cycle. wikipedia.org The [1,2-¹³C₂]acetyl-CoA condenses with unlabeled oxaloacetate to form [1,2-¹³C₂]citrate. researchgate.net As the cycle proceeds, the two labeled carbons are transferred to subsequent intermediates. For instance, after the first turn of the cycle, α-ketoglutarate and its corresponding amino acid, glutamate (B1630785), will be labeled at positions 4 and 5. researchgate.netnih.gov
Table 1: Theoretical Mass Isotopomer Distribution in TCA Cycle Intermediates from [1,2-¹³C₂]Acetyl-CoA This table illustrates the expected labeling pattern in key metabolites after the first turn of the TCA cycle, assuming the primary input is doubly labeled acetyl-CoA.
| Metabolite | Isotopologue | Expected Labeling Position(s) |
| Citrate | M+2 | C1, C2 |
| α-Ketoglutarate | M+2 | C4, C5 |
| Glutamate | M+2 | C4, C5 |
| Succinate (B1194679) | M+2 | C1, C2 or C3, C4 (due to symmetry) |
| Fumarate | M+2 | C1, C2 or C3, C4 (due to symmetry) |
| Malate | M+2 | C1, C2 or C3, C4 (due to symmetry) |
| Aspartate | M+2 | C2, C3 or C1, C4 (from oxaloacetate) |
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial route for generating NADPH for reductive biosynthesis and for producing pentose sugars for nucleotide synthesis. While [1,2-¹³C₂]glucose is a more direct tracer for the PPP, data from [1,2-¹³C₂]acetate tracing can provide complementary information. mdpi.comnih.gov The activity of the PPP is tightly linked to the demand for NADPH, particularly for fatty acid synthesis, which uses acetyl-CoA as its building block. nih.gov
By using ethyl 3-oxo(1,2-¹³C₂)butanoate, researchers can quantify the flux of acetate (B1210297) towards lipid synthesis. isotope.com This information, when combined with data from glucose tracers, helps to dissect the relative contributions of glucose and other substrates like acetate to the lipogenic acetyl-CoA pool. nih.gov Understanding the sources of acetyl-CoA provides insight into the corresponding demand for NADPH from the PPP, thereby indirectly assessing its activity. nih.gov Increased utilization of acetate for fatty acid synthesis implies a heightened requirement for PPP-derived NADPH.
Studies on Lipid and Fatty Acid Metabolism
Acetyl-CoA is the fundamental two-carbon unit for the synthesis of fatty acids and cholesterol. Therefore, ethyl 3-oxo(1,2-¹³C₂)butanoate is an excellent tracer for investigating the pathways of de novo lipogenesis (DNL).
The rate of new fatty acid synthesis can be quantified by measuring the incorporation of ¹³C from [1,2-¹³C₂]acetyl-CoA into fatty acids, most commonly palmitate. researchgate.netnih.gov This technique, often referred to as Mass Isotopomer Distribution Analysis (MIDA), relies on the statistical probability of incorporating labeled precursor units into a newly synthesized polymer. metsol.comnih.gov
As fatty acid synthase sequentially adds two-carbon units from acetyl-CoA to build the fatty acid chain, the resulting palmitate (a 16-carbon fatty acid) will be a mixture of isotopologues (M+0, M+2, M+4, etc.). The specific distribution of these isotopologues is a function of the enrichment of the precursor acetyl-CoA pool. By analyzing this distribution, the fractional contribution of DNL to the total fatty acid pool can be precisely calculated. researchgate.netnih.gov
Table 2: Research Findings on Fractional De Novo Lipogenesis using ¹³C-Acetate Tracers This table presents representative data from studies measuring the synthesis of new fatty acids in human liver under different nutritional states.
| Condition | Fatty Acid | Fractional Contribution from DNL (%) |
| Fasted | Palmitate (C16:0) | 0.91 ± 0.27 researchgate.net |
| Fed (High Carbohydrate) | Palmitate (C16:0) | 1.64 - 1.97 researchgate.net |
| Fasted | Stearate (C18:0) | 0.37 ± 0.08 researchgate.net |
| Fed (High Carbohydrate) | Stearate (C18:0) | 0.47 - 0.64 researchgate.net |
The use of [1,2-¹³C₂]acetyl-CoA allows for detailed tracking of carbon atoms throughout the process of fatty acid synthesis. Since both carbons of the acetyl unit are labeled, each elongation step adds two ¹³C atoms to the growing acyl chain. This results in a clear M+2 shift for each unit incorporated, which is readily detectable by mass spectrometry. researchgate.net This allows researchers to distinguish newly synthesized fatty acids from pre-existing ones and to quantify the relative rates of synthesis versus uptake of fatty acids from extracellular sources. biorxiv.org
While this tracer is primarily used to study synthesis, it can also provide insights into fatty acid degradation (β-oxidation). The rate of β-oxidation influences the size and turnover of the intracellular acetyl-CoA pool. By measuring the dilution of the [1,2-¹³C₂]acetyl-CoA pool (i.e., the extent to which it is mixed with unlabeled acetyl-CoA from sources like β-oxidation), one can indirectly infer the activity of fatty acid degradation pathways. nih.govphysiology.org A higher rate of β-oxidation will lead to a greater dilution of the labeled tracer, impacting the labeling patterns of downstream products like TCA cycle intermediates and newly synthesized lipids.
Investigation of Ketone Body Metabolism and Interconversion
Ketone bodies are crucial alternative energy sources for various tissues, especially the brain, during periods of fasting or low carbohydrate availability. Ethyl 3-oxo(1,2-¹³C₂)butanoate is instrumental in studying the synthesis, breakdown, and interconversion of these molecules.
Role of Ethyl Acetoacetate (B1235776) as a Ketone Body Precursor
Ethyl acetoacetate, the unlabeled form of the tracer, acts as a precursor to the ketone body acetoacetate. nih.govruled.me Ingested or administered ethyl acetoacetate is hydrolyzed by esterase enzymes present in the body, yielding ethanol and acetoacetic acid. nih.govnih.govchemguide.co.uk Acetoacetate is one of the three primary ketone bodies, alongside β-hydroxybutyrate and acetone. ruled.me Once formed, this acetoacetate can enter the metabolic pool and be used by extrahepatic tissues for energy or be converted into other ketone bodies. ruled.me This precursor role makes ethyl acetoacetate and its labeled isotopologues valuable for safely inducing and studying ketosis and its metabolic consequences. nih.govnih.gov
Enzymatic Conversion Studies using ¹³C Labeling
The use of ¹³C-labeled ethyl acetoacetate allows researchers to non-invasively monitor the enzymatic conversion of its metabolic products in real-time. A key application is the use of hyperpolarized [1,3-¹³C₂]acetoacetate, derived from the hydrolysis of its ethyl ester, to study the mitochondrial redox state. The conversion of acetoacetate (AcAc) to β-hydroxybutyrate (β-HB) is catalyzed by the enzyme β-hydroxybutyrate dehydrogenase (BDH), a reaction that depends on the availability of the reducing agent NADH. nih.gov
By monitoring the ratio of hyperpolarized [1,3-¹³C₂]β-HB to [1,3-¹³C₂]AcAc using magnetic resonance spectroscopy (MRS), the mitochondrial NAD⁺/NADH ratio can be inferred. nih.gov Research in glioma models has shown that the production of [1,3-¹³C₂]β-HB from injected [1,3-¹³C₂]AcAc can be detected in the brain, confirming that AcAc crosses the blood-brain barrier. nih.gov These studies observed significantly lower ratios of [1-¹³C]β-HB-to-[1-¹³C]AcAc in tumors compared to normal brain tissue, indicating decreased BDH activity and an altered redox state in cancer cells. nih.gov
Table 1: Observed Metabolic Conversions Using Hyperpolarized ¹³C-labeled Acetoacetate This interactive table summarizes findings from in vivo studies using hyperpolarized ¹³C-labeled acetoacetate to probe metabolic activity.
| Tracer Administered | Observed Labeled Product(s) | Tissue/Model Studied | Key Finding |
|---|---|---|---|
| Hyperpolarized [1,3-¹³C₂]Acetoacetate | [1,3-¹³C₂]β-hydroxybutyrate | Normal and Glioma-bearing Mouse Brain | Lower β-HB/AcAc ratio in tumors, suggesting altered mitochondrial redox state. nih.gov |
| Hyperpolarized [1,3-¹³C₂]Acetoacetate | D-3-[1-¹³C]hydroxybutyrate | Murine Lymphoma Cell Suspension | Demonstrated the feasibility of monitoring AcAc to β-HB conversion in cancer cells. researchgate.net |
Analysis of Substrate Utilization and Enzymatic Reactions
Isotopically labeled ethyl 3-oxobutanoate is a specific probe for investigating how cells take up and utilize substrates and for characterizing the kinetics and specificity of the enzymes involved.
Characterization of Substrate Specificity for Carboxyl Esterases
The initial step in the metabolism of ethyl 3-oxobutanoate is its hydrolysis into acetoacetate and ethanol, a reaction catalyzed by carboxylesterases. Studies using hyperpolarized [1,3-¹³C₂]ethyl acetoacetate (EAA) have demonstrated that this conversion is rapid and can be monitored in real-time. This technique allows for the specific assessment of carboxylesterase activity in vivo. nih.gov
Research has shown that low molecular weight ethyl-esters, including EAA, are highly specific substrates for these enzymes. nih.gov In studies of hepatocellular carcinoma (HCC) in rat models, the conversion of hyperpolarized EAA to its metabolic products was significantly higher in tumor tissue compared to surrounding healthy liver tissue. nih.gov This indicates an upregulation of carboxylesterase activity in these cancers, providing a potential metabolic fingerprint for diagnosis. nih.gov Further research has identified specific microbial carboxylesterases, such as p-nitrobenzyl esterase (PnbA) from Bacillus subtilis, that efficiently hydrolyze ethyl acetoacetate. nih.gov
Pathway Activity Determination in Cell Cultures and Microbial Systems
¹³C-labeled substrates are fundamental tools for determining the activity of metabolic pathways in controlled in vitro environments like cell cultures and microbial systems. nih.gov By supplying ethyl 3-oxo(1,2-¹³C₂)butanoate as a carbon source, researchers can trace the ¹³C labels as they are incorporated into downstream metabolites. The specific pattern of ¹³C distribution (isotopologue distribution) in metabolites like amino acids or TCA cycle intermediates reveals the relative activity of different metabolic routes. nih.gov
For example, after hydrolysis to ¹³C-acetoacetate, the labeled carbons can be converted to ¹³C-acetyl-CoA. The entry of this labeled acetyl-CoA into the TCA cycle will result in specific labeling patterns in citrate, malate, and other intermediates. Analyzing these patterns via mass spectrometry or NMR spectroscopy allows for the qualitative and quantitative assessment of pathway utilization. nih.govnih.gov This approach has been used to engineer microbial systems, such as E. coli, for the production of valuable compounds like terpenoids, using ethyl acetoacetate as a low-cost substrate. nih.gov By expressing a specific carboxylesterase, the engineered bacteria can efficiently convert EAA into acetoacetate, which then feeds into the desired biosynthetic pathway. nih.gov
Fluxomics Applications with Ethyl 3-oxo(1,2-¹³C₂)butanoate as a Metabolic Probe
Metabolic flux analysis (MFA), or fluxomics, is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. nsf.govnih.gov The use of stable isotope tracers like ethyl 3-oxo(1,2-¹³C₂)butanoate is central to ¹³C-MFA. nsf.govcreative-proteomics.com This compound serves as an excellent metabolic probe to introduce labeled carbon atoms into central carbon metabolism at the level of acetyl-CoA.
The workflow involves introducing the ¹³C-labeled substrate to a biological system (e.g., a cell culture) and allowing it to reach a metabolic and isotopic steady state. creative-proteomics.com The labeling patterns of intracellular metabolites are then measured. By combining this labeling data with a stoichiometric model of the metabolic network and known uptake/secretion rates, a computational algorithm can estimate the intracellular fluxes. nsf.govnih.gov
The choice of a specifically labeled tracer, such as [1,2-¹³C₂]glucose or, in this context, ethyl 3-oxo(1,2-¹³C₂)butanoate, is critical as it is designed to produce unique labeling patterns depending on the pathways through which it is metabolized. nih.govresearchgate.net This allows for the resolution of fluxes through converging or parallel pathways, which would be impossible to determine from stoichiometry alone. youtube.com For instance, tracing the ¹³C atoms from ethyl 3-oxo(1,2-¹³C₂)butanoate can help quantify the flux through the TCA cycle, anaplerotic reactions, and pathways related to fatty acid and sterol synthesis, providing a detailed map of cellular metabolism. nsf.gov
¹³C Metabolic Flux Analysis (¹³C-MFA) Methodology
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. The methodology involves introducing a ¹³C-labeled substrate, such as ethyl 3-oxo(1,2-¹³C₂)butanoate, into a biological system and tracking the incorporation of the ¹³C atoms into various downstream metabolites. By analyzing the mass isotopomer distributions of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through different metabolic routes.
The metabolism of ethyl 3-oxo(1,2-¹³C₂)butanoate is expected to produce [1,2-¹³C₂]acetyl-CoA. When this labeled acetyl-CoA condenses with oxaloacetate to form citrate in the first turn of the TCA cycle, it generates citrate labeled at specific positions. The subsequent reactions of the TCA cycle then distribute these ¹³C labels throughout the cycle's intermediates. The specific labeling patterns observed in metabolites like glutamate (which is in equilibrium with the TCA cycle intermediate α-ketoglutarate) can reveal the activity of the TCA cycle and related pathways. For instance, the ratio of different mass isotopologues of glutamate can provide insights into the oxidative metabolism of the labeled substrate.
| Step | Description | Key Metabolite | Labeled Product |
| 1 | Cellular Uptake and Hydrolysis | Ethyl 3-oxo(1,2-¹³C₂)butanoate | [1,2-¹³C₂]Acetoacetate |
| 2 | Activation | [1,2-¹³C₂]Acetoacetate | [1,2-¹³C₂]Acetoacetyl-CoA |
| 3 | Cleavage | [1,2-¹³C₂]Acetoacetyl-CoA | [1,2-¹³C₂]Acetyl-CoA + Acetyl-CoA |
| 4 | TCA Cycle Entry | [1,2-¹³C₂]Acetyl-CoA | ¹³C-labeled TCA cycle intermediates |
Dynamic ¹³C Labeling Experiments for Kinetic Insights
Dynamic ¹³C labeling experiments provide a temporal dimension to metabolic analysis, offering insights into the kinetics of metabolic pathways. Unlike steady-state ¹³C-MFA, which captures a snapshot of metabolic fluxes at isotopic equilibrium, dynamic labeling tracks the rate at which ¹³C labels are incorporated into metabolites over time. This approach is particularly useful for studying fast metabolic processes and determining the pool sizes of intracellular metabolites.
The introduction of ethyl 3-oxo(1,2-¹³C₂)butanoate in a dynamic labeling experiment would allow researchers to monitor the time-dependent enrichment of ¹³C in acetoacetate, acetyl-CoA, and downstream metabolites of the TCA cycle and connected pathways. The rate of label incorporation into these metabolites is a function of the underlying reaction rates. By fitting mathematical models to these time-course labeling data, it is possible to estimate metabolic fluxes and gain a more detailed understanding of metabolic regulation and dynamics. Such experiments can reveal how metabolic networks respond to perturbations or changes in cellular conditions.
Quantitative Analysis of Intracellular Metabolic Fluxes
The quantitative analysis of intracellular metabolic fluxes using tracers like ethyl 3-oxo(1,2-¹³C₂)butanoate is crucial for understanding cellular physiology in various states, including disease. The metabolism of ketone bodies, such as acetoacetate derived from this tracer, can significantly contribute to cellular energy production, particularly in tissues like the brain and heart. By quantifying the contribution of ethyl 3-oxo(1,2-¹³C₂)butanoate to the acetyl-CoA pool and subsequent TCA cycle activity, researchers can assess the extent of ketone body utilization.
The specific labeling pattern of ethyl 3-oxo(1,2-¹³C₂)butanoate is designed to provide high resolution for fluxes in the TCA cycle. The resulting [1,2-¹³C₂]acetyl-CoA will generate distinct labeling patterns in TCA cycle intermediates. For example, the initial condensation with unlabeled oxaloacetate will produce [1,2-¹³C₂]citrate. Subsequent turns of the cycle will lead to a variety of isotopologues for each intermediate. Comprehensive analysis of these patterns, often with the aid of computational software, allows for the precise quantification of fluxes, including the relative contributions of different substrates to energy metabolism.
| Metabolite | Expected Mass Isotopologues from [1,2-¹³C₂]Acetyl-CoA | Pathway Information |
| Citrate | M+2 | Entry into the TCA cycle |
| α-Ketoglutarate | M+2 | First turn of the TCA cycle |
| Succinate | M+2 | First turn of the TCA cycle |
| Malate | M+2 | First turn of the TCA cycle |
| Glutamate | M+2 | Equilibrium with α-ketoglutarate |
| Aspartate | M+2 | Equilibrium with oxaloacetate |
Applications in Proteomics and Synthetic Biology Precursor Studies
The metabolic fate of ethyl 3-oxo(1,2-¹³C₂)butanoate also has implications for proteomics and synthetic biology.
In proteomics , the study of ketone body metabolism has revealed connections to post-translational modifications of proteins. For instance, the ketone body β-hydroxybutyrate can lead to a novel type of histone modification called β-hydroxybutyrylation, which has epigenetic regulatory functions. Acetoacetate, derived from ethyl 3-oxo(1,2-¹³C₂)butanoate, is metabolically linked to β-hydroxybutyrate. Furthermore, the acetyl-CoA generated from the tracer can be used for protein acetylation, another critical post-translational modification. The use of a ¹³C-labeled precursor could potentially allow for the tracing of these modifications and a deeper understanding of their dynamics and impact on protein function and cellular regulation. While not a direct application for protein identification, understanding the metabolic state through such tracers provides crucial context for proteomic data.
Computational and Theoretical Investigations of Isotopic Effects
Quantum Chemical Calculations for Isotopic Shifts
Quantum chemical calculations are essential for accurately predicting how isotopic substitution affects spectroscopic properties, particularly NMR chemical shifts.
DFT is a widely used and highly effective method for predicting NMR chemical shifts. nih.govacs.org The standard approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) method. imist.manih.gov The calculated isotropic shielding constant (σ_iso) is then converted to a chemical shift (δ) by referencing it to a standard, such as tetramethylsilane (B1202638) (TMS).
For ethyl 3-oxo(1,2-¹³C₂)butanoate, DFT calculations can predict the ¹³C chemical shifts for the labeled C1 and C2 positions. These calculations are crucial for confirming spectral assignments. High-level functionals, such as B3LYP or long-range corrected functionals like ωB97X-D, combined with appropriate basis sets (e.g., cc-pVTZ), can achieve high accuracy. acs.orgnih.gov
| Carbon Atom | Typical Experimental δ (ppm) (Unlabeled) | Calculated δ (ppm) (GIAO-DFT) | Key Influencing Factors |
|---|---|---|---|
| C1 (Ester C=O) | ~167 | 167.5 | sp² hybridization, electronegative oxygen |
| C2 (-CH₂-) | ~50 | 50.2 | Adjacent to two carbonyls |
| C3 (Keto C=O) | ~201 | 200.8 | sp² hybridization, ketone environment |
| C4 (-CH₃) | ~30 | 30.1 | sp³ hybridization |
This table shows representative calculated vs. experimental chemical shifts for the parent compound, illustrating the accuracy of DFT methods. researchgate.netlibretexts.org
Isotopic substitution causes small but measurable changes in the chemical shifts of nearby nuclei, known as secondary isotope shifts. huji.ac.il For ethyl 3-oxo(1,2-¹³C₂)butanoate, the presence of ¹³C at C1 and C2 will induce secondary shifts on the NMR signals of C3, C4, and the protons attached to C2. These shifts arise from the altered vibrational state of the molecule. nih.gov
Quantum chemical calculations can predict these subtle effects by computing the vibrational corrections to the NMR shielding constants. nih.gov The difference in the vibrationally averaged shielding constants between the ¹³C₂-labeled and unlabeled isotopologues gives the predicted secondary isotope shift.
¹³C on ¹³C: The chemical shift of the C3 carbonyl will be slightly perturbed by the ¹³C at C2.
¹³C on ¹H: The chemical shifts of the methylene (B1212753) protons on C2 will be affected by the directly attached ¹³C nucleus (a one-bond isotope effect) and the adjacent ¹³C at C1 (a two-bond isotope effect). nih.gov
These predicted shifts are typically very small (in the range of parts per billion, ppb) but can be resolved in high-resolution NMR experiments and serve as a stringent test of the computational model. nih.govnih.gov
Reaction Mechanism Simulations Incorporating Isotopic Labels
Isotopic labeling is a cornerstone of mechanistic chemistry, and computational simulations provide a powerful way to predict and interpret its effects on reaction rates, known as the Kinetic Isotope Effect (KIE). ed.ac.uk
A KIE arises because the heavier isotope (¹³C) forms a stronger bond with a lower zero-point vibrational energy than the lighter isotope (¹²C). If this bond is broken or significantly altered in the rate-determining transition state of a reaction, the reaction will be slower for the heavier isotopologue, resulting in a KIE > 1.
For ethyl 3-oxo(1,2-¹³C₂)butanoate, a reaction involving the cleavage or formation of bonds at C1 or C2 could be simulated. A classic example is the Claisen condensation, where the C2-H bond is broken during enolate formation. openstax.orguomustansiriyah.edu.iq
Computational investigation of the KIE involves:
Locating the transition state (TS) structure for the rate-determining step using a method like DFT.
Calculating the vibrational frequencies for both the reactant and the TS for both the unlabeled and the ¹³C₂-labeled isotopologues.
Using the vibrational frequencies to calculate the ZPVEs and predict the KIE based on the principles of transition state theory. nih.govacs.org
| Reaction Step | Bond(s) Altered at TS | Predicted ¹³C KIE (k₁₂/k₁₃) at C2 | Computational Interpretation |
|---|---|---|---|
| Enolate formation (C-H bond breaking at C2) | C2-H | 1.00 - 1.01 (Secondary KIE) | Minimal change in C1-C2 bonding; a small inverse or normal secondary KIE is expected due to rehybridization. |
| Nucleophilic attack (C-C bond formation at C2) | C2-C(new) | ~1.03 - 1.05 (Primary KIE) | Significant bonding changes at C2 in the transition state lead to a notable primary KIE. nih.gov |
This table provides a theoretical example of how KIEs for a reaction involving C2 could be predicted computationally.
By comparing computed KIEs with experimental values, researchers can gain detailed, atomistic insight into the structure of the transition state and validate proposed reaction mechanisms. nih.gov
Computational Elucidation of Isotope-Dependent Transition States
The transition state is a fleeting, high-energy configuration along a reaction coordinate that dictates the kinetic feasibility of a chemical transformation. The substitution of ¹²C with ¹³C in ethyl 3-oxo(1,2-¹³C₂)butanoate alters the mass of the molecule, which in turn affects its vibrational frequencies. According to transition state theory, the kinetic isotope effect arises primarily from differences in zero-point vibrational energies (ZPVE) between the reactants and the transition state for the light (¹²C) and heavy (¹³C) isotopologues. princeton.edu
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to locate and characterize the transition state structures for reactions involving ethyl 3-oxobutanoate. nih.govnih.gov For the ¹³C-labeled variant, these calculations reveal how the isotopic substitution perturbs the geometry and, more importantly, the vibrational modes of the transition state.
In a reaction where bonding to the isotopically labeled carbons (C1 or C2) is altered in the rate-determining step—for instance, in nucleophilic attack at the C1 carbonyl or C-C bond cleavage at C2—a primary kinetic isotope effect is expected. nih.gov The heavier ¹³C atom forms a slightly stronger bond, leading to a lower ZPVE. If this bond is broken or weakened in the transition state, it requires more energy for the ¹³C-containing molecule to reach this state compared to the ¹²C analogue, resulting in a slower reaction rate (a "normal" KIE, where k₁₂/k₁₃ > 1). wikipedia.org
Theoretical calculations can model these vibrational frequencies with high accuracy, allowing for the prediction of KIEs. The table below illustrates a theoretical comparison of key vibrational frequencies in the ground state and a hypothetical transition state for a reaction at the C1 carbonyl, showing the expected decrease in frequency upon ¹³C substitution.
| Vibrational Mode | Isotopologue | Ground State Frequency (cm⁻¹) | Transition State Frequency (cm⁻¹) | Frequency Shift (GS → TS) |
|---|---|---|---|---|
| C1=O Stretch | Unlabeled (¹²C) | 1745 | 1650 | -95 |
| ¹³C-Labeled | 1705 | 1612 | -93 | |
| C1-C2 Stretch | Unlabeled (¹²C) | 1150 | 1120 | -30 |
| ¹³C-Labeled | 1115 | 1087 | -28 |
Note: Data are illustrative, based on general principles of isotopic substitution, to demonstrate computational findings.
Energetic Analysis of Labeled Reaction Pathways
Beyond characterizing the transition state, computational chemistry allows for the mapping of the entire potential energy surface for a reaction. This provides a detailed energetic analysis of the reaction pathway, including the calculation of activation energies (Ea) and Gibbs free energies of activation (ΔG‡). The difference in activation energy between the reaction pathways of the labeled and unlabeled isotopologues is the ultimate determinant of the kinetic isotope effect.
The relationship between the KIE and the Gibbs free energies of activation is given by the equation: KIE = k_light / k_heavy = exp[-(ΔG‡_light - ΔG‡_heavy) / RT]
Where 'light' refers to the ¹²C compound and 'heavy' refers to the ¹³C-labeled compound. A positive (ΔG‡_heavy - ΔG‡_light) value leads to a KIE greater than 1, indicating a normal isotope effect.
For ethyl 3-oxo(1,2-¹³C₂)butanoate, theoretical models can calculate these energy differences for various reactions, such as enolization, alkylation, or hydrolysis. The ¹³C labels at the C1 and C2 positions mean that any reaction involving bond formation or cleavage at these sites will exhibit a computationally predictable change in its activation barrier. For example, in a base-catalyzed hydrolysis reaction, the rate-determining step often involves the nucleophilic attack at the C1 carbonyl carbon. Computational models would predict a slightly higher activation barrier for the ¹³C-labeled compound due to the stronger C1=O bond's contribution to the ZPVE.
The following table presents a theoretical energetic comparison for a model reaction, highlighting the subtle increase in the activation barrier for the isotopically labeled pathway.
| Parameter | Unlabeled Ethyl 3-oxobutanoate | Ethyl 3-oxo(1,2-¹³C₂)butanoate | Difference (Heavy - Light) |
|---|---|---|---|
| Reactant ZPVE (kJ/mol) | 450.2 | 448.5 | -1.7 |
| Transition State ZPVE (kJ/mol) | 449.1 | 447.6 | -1.5 |
| ΔZPVE (TS - Reactant) (kJ/mol) | -1.1 | -0.9 | +0.2 |
| Calculated ΔG‡ (kJ/mol) | 85.0 | 85.2 | +0.2 |
| Predicted KIE (k₁₂/k₁₃) at 298 K | 1.08 |
Note: Values are hypothetical and for illustrative purposes to represent typical computational results.
Prediction of Isotopic Fractionation in Biochemical Systems
When an isotopically labeled substrate like ethyl 3-oxo(1,2-¹³C₂)butanoate is introduced into a biological system, it becomes a tracer that can illuminate the flow of carbon through metabolic networks. The differential processing of labeled and unlabeled molecules by enzymes, driven by enzymatic KIEs, leads to isotopic fractionation. mdpi.comcanada.ca Computational modeling is essential for predicting how this fractionation will manifest in downstream metabolites, which is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA). vanderbilt.edunih.gov
¹³C-MFA uses a combination of isotopic tracer experiments and computational modeling to quantify intracellular metabolic rates (fluxes). nih.gov A known isotopic tracer, in this case, ethyl 3-oxo(1,2-¹³C₂)butanoate, is supplied to cells. After a period of metabolism, the distribution of the ¹³C label across various metabolites is measured, typically by mass spectrometry or NMR spectroscopy.
Computational flux models, which consist of a stoichiometric network of biochemical reactions, are used to predict the expected labeling patterns of metabolites for a given set of metabolic fluxes. By comparing the computationally predicted labeling patterns with the experimentally measured data, the model can be fitted to estimate the most likely set of fluxes that explains the observed isotope distribution. nih.gov
The specific [1,2-¹³C₂] labeling pattern of the butanoate molecule is particularly informative. Upon enzymatic cleavage (e.g., by a β-ketoacyl-CoA thiolase), it would yield [1,2-¹³C₂]acetyl-CoA. This doubly labeled acetyl-CoA molecule then enters central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. The propagation of this specific labeling pattern through the cycle can be predicted computationally. For example, the first turn of the TCA cycle would produce citrate, α-ketoglutarate, and succinate (B1194679) with distinct mass isotopomer distributions that are highly sensitive to the influx of the labeled acetyl-CoA versus other carbon sources.
The table below illustrates a simplified prediction of how the ¹³C label from [1,2-¹³C₂]acetyl-CoA would be incorporated into key TCA cycle intermediates, assuming it is the sole carbon source entering the cycle.
| Metabolite | Carbon Skeleton | Predicted Primary Isotopologue | Mass Shift (M+) |
|---|---|---|---|
| Acetyl-CoA | C-C | ¹³C-¹³C | M+2 |
| Citrate | C-C-C-C-C-C | C-C-¹³C-¹³C-C-C | M+2 |
| α-Ketoglutarate | C-C-C-C-C | C-C-¹³C-¹³C-C | M+2 |
| Succinyl-CoA | C-C-C-C | C-¹³C-¹³C-C | M+2 |
| Oxaloacetate (from 1st turn) | C-C-C-C | C-¹³C-¹³C-C | M+2 |
Note: This table represents the theoretical fate of the carbon backbone in the first turn of the TCA cycle, providing the basis for flux predictions.
Emerging Research Directions and Future Prospects
Development of Novel Synthetic Routes for More Complex ¹³C-Labeled Derivatives
The utility of ethyl 3-oxo(1,2-¹³C₂)butanoate is not limited to its direct use as a metabolic tracer; it also serves as a critical ¹³C-labeled building block for the synthesis of more intricate molecules. rsc.org Research is actively pursuing the development of versatile and efficient synthetic routes to incorporate this labeled moiety into a wider range of biologically relevant compounds.
Current synthetic strategies for ¹³C-labeled compounds often involve the incorporation of simple, commercially available labeled reagents into larger target molecules. alfa-chemistry.com Methodologies such as palladium-catalyzed cross-coupling and one-carbon homologation strategies have proven effective for creating complex labeled aromatic compounds from simple ¹³C precursors. nih.gov Following this logic, ethyl 3-oxo(1,2-¹³C₂)butanoate can be used in reactions like conjugate additions to α,β-unsaturated maleimides to create more complex heterocyclic structures, thereby transferring the stable isotope label for further studies. frontiersin.orgnih.gov The development of these synthetic pathways is crucial for producing labeled precursors necessary for investigating specific metabolic routes or for use as internal standards in mass spectrometry and NMR spectroscopy. nih.gov
Integration with Advanced Spectroscopic and Imaging Modalities
To fully harness the information encoded within ethyl 3-oxo(1,2-¹³C₂)butanoate, its use is being integrated with highly sensitive spectroscopic and imaging techniques. These advanced methods allow researchers to track the fate of the ¹³C atoms in real-time and within intact biological systems.
A significant challenge in ¹³C-based magnetic resonance studies is the inherently low signal-to-noise ratio, a result of the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. mdpi.comnih.gov Hyperpolarization, a technique that dramatically increases the polarization of ¹³C nuclei prior to injection, overcomes this limitation. nih.gov Specifically, dissolution dynamic nuclear polarization (dDNP) can enhance the ¹³C signal by several orders of magnitude, enabling real-time, non-invasive imaging of metabolic processes in vivo. nih.govnih.gov
While [1-¹³C]pyruvate is the most widely used agent in hyperpolarized ¹³C MRS for clinical and preclinical studies, the technology is applicable to other ¹³C-labeled substrates. nih.govnih.govmdpi.comstanford.edu Hyperpolarizing ethyl 3-oxo(1,2-¹³C₂)butanoate or its metabolic derivatives could open new avenues for studying pathways such as ketone body metabolism or fatty acid synthesis, where it can act as a key precursor. This approach allows for the dynamic measurement of metabolic fluxes, providing unprecedented insights into the metabolic state of tissues in health and disease. elifesciences.org
In vitro and ex vivo experimental systems, such as cell cultures and perfused organs, offer controlled environments to dissect complex metabolic questions. mdpi.comresearchgate.net The use of ¹³C-labeled substrates like ethyl 3-oxo(1,2-¹³C₂)butanoate in these systems is fundamental to metabolic tracing studies. alfa-chemistry.com By introducing the labeled compound into the culture medium or perfusate, scientists can track the incorporation of the ¹³C atoms into downstream metabolites. alfa-chemistry.comnih.gov
Subsequent analysis using techniques like mass spectrometry or NMR spectroscopy reveals the distribution of the isotope label, which in turn elucidates the activity of specific metabolic pathways. creative-proteomics.comnih.gov For instance, perfusing a liver with a medium containing ethyl 3-oxo(1,2-¹³C₂)butanoate could provide detailed information on hepatic ketogenesis and cholesterol synthesis. mdpi.com These studies are crucial for understanding the biochemical basis of metabolic diseases and for evaluating the mechanism of action of novel therapeutic agents. alfa-chemistry.commdpi.com
Expansion into New Areas of Chemical Biology and Systems Biology
The precise labeling pattern of ethyl 3-oxo(1,2-¹³C₂)butanoate makes it an ideal tool for addressing sophisticated questions in chemical biology and systems biology, moving beyond simple pathway tracing to the quantitative analysis of complex biological networks.
Understanding the precise mechanism by which an enzyme catalyzes a reaction is a central goal of biochemistry. Isotope tracing with specifically labeled substrates is a powerful method for this purpose. By following the fate of the ¹³C atoms from ethyl 3-oxo(1,2-¹³C₂)butanoate through an enzymatic reaction, researchers can infer which chemical bonds are broken and formed. This provides direct evidence for proposed reaction intermediates and transition states, allowing for a more detailed characterization of the enzyme's catalytic cycle.
Metabolism is not a collection of linear pathways but a highly interconnected network of reactions. youtube.com Systems biology aims to understand the emergent properties of these networks. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique in this field, used to quantify the rates (fluxes) of intracellular reactions. creative-proteomics.com This method involves feeding cells a ¹³C-labeled substrate, such as ethyl 3-oxo(1,2-¹³C₂)butanoate, and measuring the resulting labeling patterns in a wide range of metabolites, often focusing on proteinogenic amino acids which serve as reporters for the central metabolism. creative-proteomics.comnih.gov
By analyzing the mass isotopomer distributions, researchers can computationally reconstruct the flow of carbon through the entire metabolic network. creative-proteomics.comnih.gov This provides a functional readout of the cell's metabolic state, identifying active pathways and potential metabolic bottlenecks. alfa-chemistry.comresearchgate.net Such insights are invaluable for metabolic engineering applications and for understanding the metabolic reprogramming that occurs in diseases like cancer. alfa-chemistry.com
Challenges and Opportunities in Isotopic Labeling Technologies for Research
Isotopic labeling technologies, while powerful, are not without their challenges. The synthesis of complex, specifically labeled compounds can be intricate and costly. creative-proteomics.com Furthermore, ensuring high isotopic purity is crucial for the accuracy of experimental results. researchgate.net However, these challenges also present opportunities for innovation. The development of more efficient synthetic routes and purification methods is an active area of research. Moreover, the increasing sophistication of analytical instruments is opening up new possibilities for detecting and quantifying isotopically labeled molecules with greater precision and speed. rsc.org
A significant hurdle in the widespread application of isotopically labeled compounds is the associated cost and the challenge of achieving high isotopic purity. creative-proteomics.com The natural abundance of ¹³C is only about 1.1%, making the enrichment process complex and expensive. silantes.com The cost of starting materials, such as ¹³CO₂, has seen significant increases, which impacts the final price of synthesized labeled compounds. silantes.com
Table 1: Illustrative Cost Comparison of ¹³C-Labeled Precursors
| Precursor | Isotopic Labeling | Purity | Estimated Relative Cost per Gram |
|---|---|---|---|
| Glucose | Unlabeled | >99% | 1x |
| Glucose | Uniformly ¹³C-labeled | >98% | 100x - 200x |
| Pyruvate | 3-¹³C | >99% | 50x - 100x |
Note: This table provides an illustrative comparison of relative costs and does not represent actual market prices.
To address these challenges, researchers are exploring several avenues:
Development of Novel Synthetic Routes: Innovations in synthetic chemistry, including biocatalysis, aim to create more efficient and cost-effective methods for introducing isotopic labels into specific molecular positions. researchgate.net
Improved Purification Techniques: Advanced chromatographic techniques are being employed to enhance the purification of labeled compounds, thereby increasing their isotopic purity.
Computational Correction Methods: Sophisticated software tools are being developed to correct for the natural abundance of isotopes and tracer impurities in experimental data, improving the accuracy of the results. youtube.com
The ability to detect and quantify isotopically labeled compounds with high sensitivity and in a high-throughput manner is crucial for modern research, particularly in fields like metabolomics. nih.gov Recent advancements in analytical instrumentation, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced these capabilities.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, allow for the precise measurement of mass-to-charge ratios. scispace.comthermofisher.com This enables the clear distinction between different isotopologues of a molecule, even those with very small mass differences. rsc.orgucla.edu The improved sensitivity of modern mass spectrometers means that smaller amounts of labeled material are required for analysis, which can help to offset the high cost of these compounds. researchgate.net
Table 2: Comparison of Mass Spectrometry Techniques for Isotopologue Analysis
| Technique | Mass Resolution | Sensitivity | Throughput | Key Advantage |
|---|---|---|---|---|
| Triple Quadrupole (QqQ) MS | Low | Very High | High | Excellent for targeted quantification thermofisher.com |
| Time-of-Flight (TOF) MS | High | High | High | Accurate mass determination researchgate.net |
| Orbitrap MS | Very High | High | Moderate | High resolving power for complex mixtures thermofisher.com |
Furthermore, the development of multiplexing techniques, where multiple samples are labeled with unique isotopic tags and analyzed simultaneously, has dramatically increased the throughput of metabolomic studies. chemrxiv.org This allows for the analysis of large sample cohorts in a shorter amount of time, facilitating more comprehensive and statistically robust research. nih.gov
NMR Spectroscopy:
While generally less sensitive than MS, NMR spectroscopy offers the significant advantage of providing detailed structural information and the ability to distinguish between positional isotopomers without the need for fragmentation. nih.govnih.gov Advances in NMR technology, such as the development of cryoprobes and higher field magnets, have substantially improved its sensitivity. nist.gov For ¹³C-labeled compounds, techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can provide unambiguous identification and quantification of labeled metabolites in complex biological samples. nih.gov The use of ¹³C labeling enhances the NMR signal, making it a powerful tool for tracing metabolic pathways and determining the positional enrichment of isotopes within a molecule. rsc.orgacs.org
The continued development of both MS and NMR technologies, along with the software for data analysis, promises to further enhance our ability to study the intricate details of metabolism using isotopically labeled compounds like ethyl 3-oxo(1,2-¹³C₂)butanoate.
Q & A
Q. How can researchers address challenges in reproducing published data on this compound synthesis or application?
- Methodological Answer : Perform reproducibility audits by replicating methods under identical conditions (e.g., solvent grades, equipment calibration). Engage in open-data practices by sharing raw spectral files or chromatograms. Collaborate with original authors to resolve ambiguities in procedural details (e.g., stirring rates, drying times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
